molecular formula C10H11BrClNO B2385658 2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide CAS No. 1881330-59-1

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide

Cat. No.: B2385658
CAS No.: 1881330-59-1
M. Wt: 276.56
InChI Key: KKEMOLWCUDLXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a chloroethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide typically involves the reaction of 2-bromophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethylamine to yield the desired acetamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes and the induction of cell death. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-N-(2-chloroethyl)benzamide
  • 2-(2-Bromophenyl)-N-(2-chloroethyl)propionamide
  • 2-(2-Bromophenyl)-N-(2-chloroethyl)butyramide

Uniqueness

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide is unique due to the specific combination of the bromophenyl and chloroethyl groups attached to the acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-bromophenyl)-N-(2-chloroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-4-2-1-3-8(9)7-10(14)13-6-5-12/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEMOLWCUDLXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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